

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclopropanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-(4-Fluorophenyl)cyclopropanamine**, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol

The structure of **1-(4-Fluorophenyl)cyclopropanamine**, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Fluorophenyl)cyclopropanamine**.

It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25-7.35	m	2H	Ar-H (ortho to F)
~6.95-7.05	m	2H	Ar-H (meta to F)
~1.6-1.8	br s	2H	-NH ₂
~1.0-1.2	m	2H	Cyclopropyl-H
~0.8-1.0	m	2H	Cyclopropyl-H

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~161.5 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	Ar-C (C-F)
~140 (d, $^4\text{J}_{\text{CF}} \approx 3$ Hz)	Ar-C (quaternary)
~128 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	Ar-CH
~115 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)	Ar-CH
~40	C-NH ₂ (quaternary)
~15	Cyclopropyl-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium, Broad	N-H stretch (primary amine)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch (cyclopropyl)
~1600, ~1510	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-F stretch
~830	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of **1-(4-Fluorophenyl)cyclopropanamine**, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]⁺ with a different isotopic composition or an adduct.^[1]

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z	Proposed Fragment
151	$[M]^+$ (Molecular Ion)
134	$[M - NH_3]^+$
123	$[M - C_2H_4]^+$
109	$[C_7H_6F]^+$
96	$[C_6H_5F]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(4-Fluorophenyl)cyclopropanamine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz
 - Solvent: $CDCl_3$
 - Temperature: 298 K
 - Pulse Sequence: Standard single-pulse experiment
 - Number of Scans: 16-32

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Sequence: Proton-decoupled
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (1-2 mg) of **1-(4-Fluorophenyl)cyclopropanamine** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
 - Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Mode: Transmittance
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the prepared salt plate in the sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

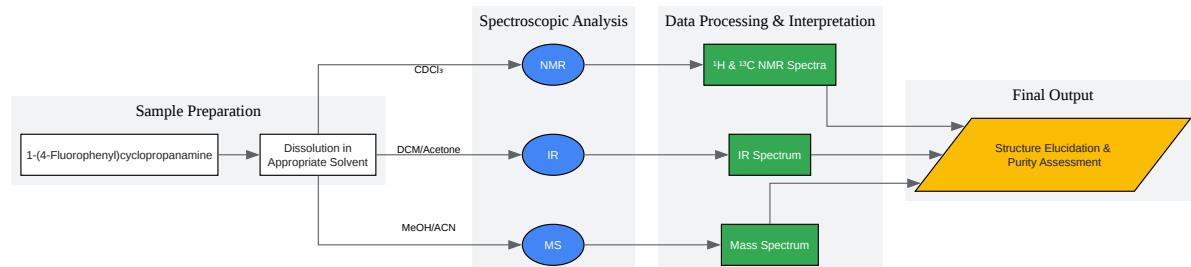
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **1-(4-Fluorophenyl)cyclopropanamine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV

- Inlet System: Direct infusion or Gas Chromatography (GC) inlet
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over the specified scan range.
 - The data system will record the relative abundance of ions at each mass-to-charge ratio.

Visualizations

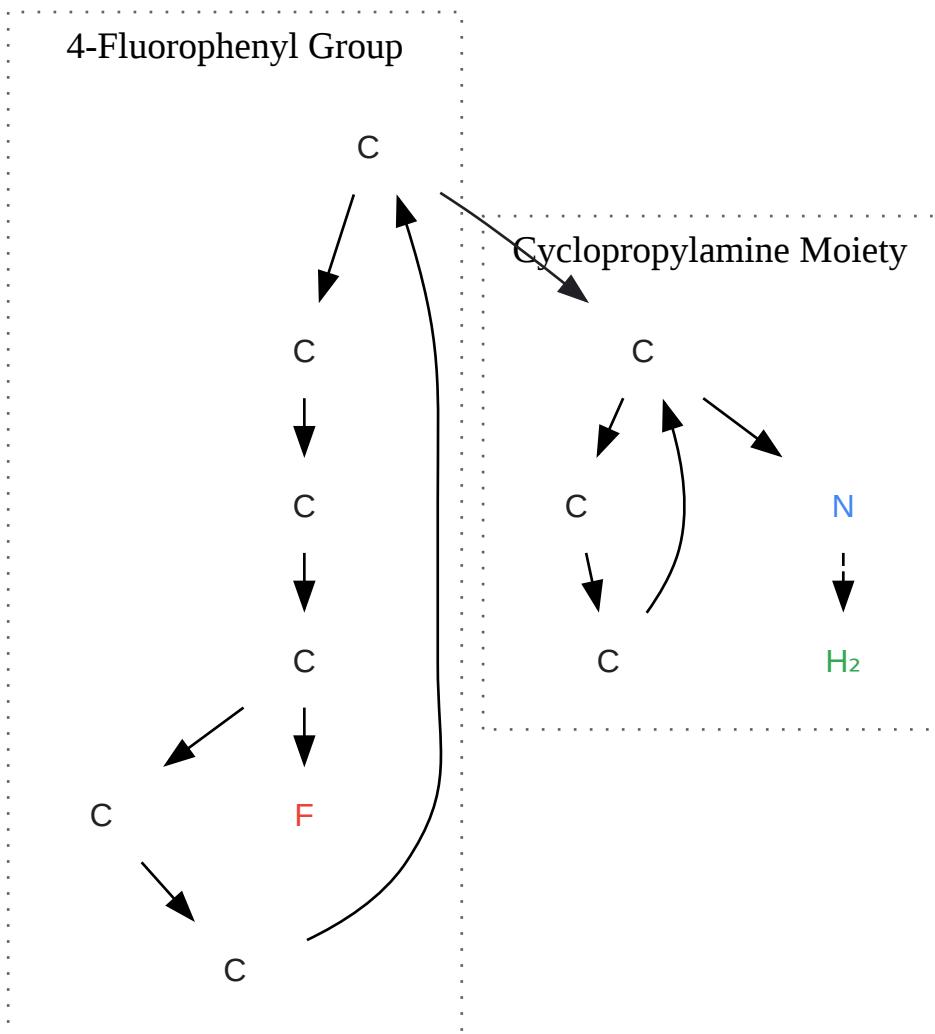
The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.



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Caption: Workflow for the spectroscopic analysis of **1-(4-Fluorophenyl)cyclopropanamine**.

4-Fluorophenyl Group



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References

- 1. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]

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